Phenylazoindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

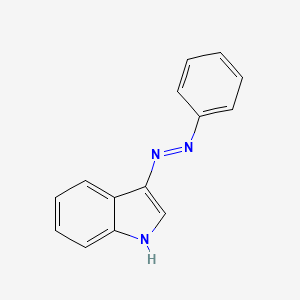

Phenylazoindole, also known as this compound, is a useful research compound. Its molecular formula is C14H11N3 and its molecular weight is 221.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemical Applications

1.1 Photoswitching Properties

Phenylazoindole serves as a photoswitch, allowing for reversible isomerization upon exposure to light. This property is particularly useful in developing molecular devices and materials that can change their properties in response to light stimuli. Research has shown that phenylazoindoles exhibit tunable thermal lifetimes, making them suitable for applications in controlled drug delivery systems and molecular sensors .

1.2 Mechanisms of Isomerization

Studies have identified three distinct pathways for the thermal isomerization of phenylazoindoles: inversion, rotation, and intermolecular hydrazone formation. The hydrazone tautomer has been found to play a crucial role in the fast thermal isomerization process, especially in protic media . Understanding these mechanisms enhances the potential for designing advanced materials that utilize light for functional changes.

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

This compound derivatives have demonstrated notable antimicrobial properties. A study synthesized several new this compound dyes and evaluated their antimicrobial activity against various pathogens. The results indicated that these compounds could serve as effective agents in combating microbial infections due to their ability to inhibit bacterial growth .

2.2 Anticancer Properties

Research has highlighted the anticancer potential of this compound derivatives. These compounds have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization and interfering with DNA replication processes. Specific derivatives have exhibited significant activity against breast cancer cell lines, suggesting their potential use in cancer therapeutics .

Material Science Applications

3.1 Development of Smart Materials

The ability of phenylazoindoles to undergo reversible photoisomerization makes them ideal candidates for creating smart materials, such as photoresponsive polymers and coatings. These materials can change their physical or chemical properties upon exposure to light, leading to applications in optics and electronics .

3.2 Integration into Nanotechnology

Phenylazoindoles are being explored for their integration into nanotechnology applications, where they can be used as components in nanocarriers for targeted drug delivery systems. Their tunable properties allow for precise control over drug release profiles when subjected to specific wavelengths of light .

Case Studies and Experimental Findings

Propiedades

Número CAS |

51365-20-9 |

|---|---|

Fórmula molecular |

C14H11N3 |

Peso molecular |

221.26 g/mol |

Nombre IUPAC |

1H-indol-3-yl(phenyl)diazene |

InChI |

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)16-17-14-10-15-13-9-5-4-8-12(13)14/h1-10,15H |

Clave InChI |

CHWPRPBKMKFUPJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |

SMILES canónico |

C1=CC=C(C=C1)N=NC2=CNC3=CC=CC=C32 |

Sinónimos |

phenylazoindole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.